ethyl 2-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate
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Overview
Description
Ethyl 2-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate is a complex organic compound that belongs to the class of thiadiazine derivatives This compound is characterized by its unique structure, which includes a thiadiazine ring, a carboxylate group, and a substituted aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazine Ring: The thiadiazine ring is formed by the cyclization of appropriate precursors under controlled conditions.
Introduction of the Aniline Moiety: The 3-chloro-4-fluoroaniline is introduced through a nucleophilic substitution reaction.
Esterification: The carboxylate group is introduced via esterification using ethyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Ethyl 2-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Ethyl 2-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate can be compared with other thiadiazine derivatives and substituted anilines. Similar compounds include:
Ethyl 2-(3-chloro-4-fluoroanilino)acetate: Shares the aniline moiety but lacks the thiadiazine ring.
Diethyl [ (3-chloro-4-fluorophenyl)amino]methylene]malonate: Contains a similar aniline moiety but differs in the ester and malonate groups.
4-Chloro-2-[(3-chloro-4-fluoroanilino)methyl]phenol: Similar aniline substitution but with a phenol group instead of the thiadiazine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 2-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antiviral agent. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a thiadiazine ring structure which is known for its diverse biological activities. The presence of the 3-chloro-4-fluoroanilino group enhances its interaction with biological targets, potentially increasing its efficacy as an antiviral agent.
Antiviral Activity
Recent studies have demonstrated that this compound exhibits notable antiviral properties against the Hepatitis B virus (HBV). In a molecular docking study, it was found to interact effectively with the capsid of HBV, suggesting that it could serve as a lead compound for developing new antiviral therapies .
Table 1: Summary of Antiviral Activity
Study Reference | Virus Targeted | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
Hepatitis B | 5.0 | Capsid inhibition | |
Influenza A | 12.5 | Polymerase inhibition | |
HIV | 7.8 | Reverse transcriptase inhibition |
The mechanism by which this compound exerts its antiviral effects involves several pathways:
- Capsid Inhibition : The compound binds to the viral capsid, preventing the virus from assembling and releasing new virions.
- Polymerase Inhibition : It interferes with viral polymerases essential for viral replication, thereby reducing viral load.
- Reverse Transcriptase Inhibition : For retroviruses like HIV, it inhibits reverse transcriptase, crucial for converting viral RNA into DNA.
Study on Hepatitis B Virus Inhibition
A detailed study focused on the compound's efficacy against HBV used an in vitro replication model. The results indicated that at an IC50 value of 5 µM, the compound significantly reduced HBV replication in hepatocyte cultures . Furthermore, the structural analysis through Hirshfeld surface analysis provided insights into intermolecular interactions that enhance its binding affinity to viral components.
Anticancer Potential
In addition to its antiviral properties, this compound has shown promise in anticancer applications. Research has indicated that derivatives of thiadiazole structures possess cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have been reported to inhibit cell proliferation in colon carcinoma and breast cancer cell lines with IC50 values ranging from 27 µM to 43 µM .
Properties
IUPAC Name |
ethyl 2-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFN3O5S/c1-3-25-15(22)11-7-20(26(23,24)19-9(11)2)8-14(21)18-10-4-5-13(17)12(16)6-10/h4-7H,3,8H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBBAAKWWYHUSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(S(=O)(=O)N=C1C)CC(=O)NC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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